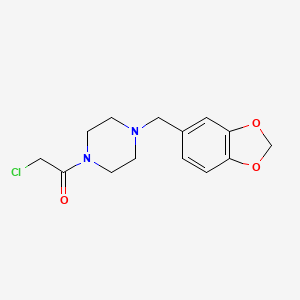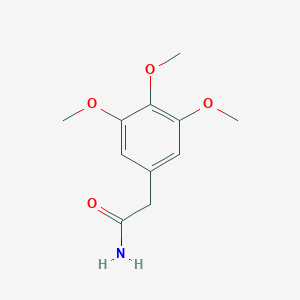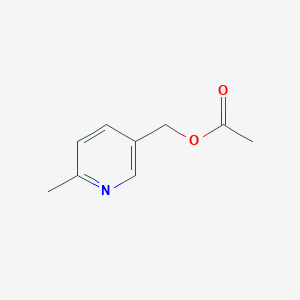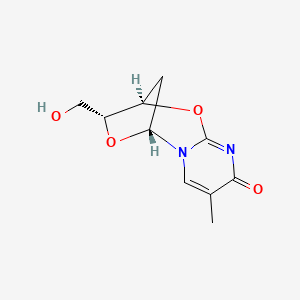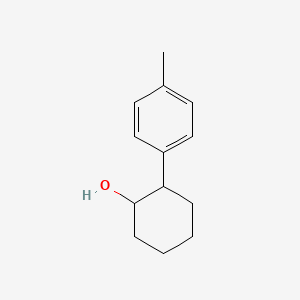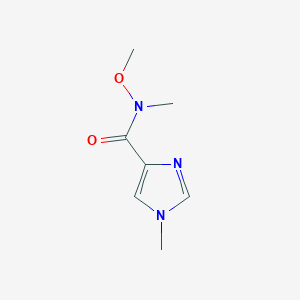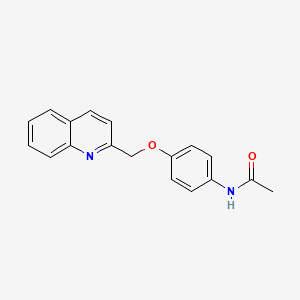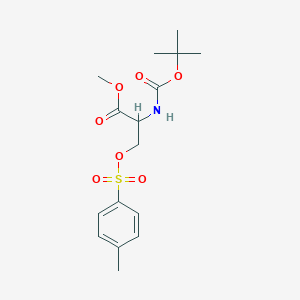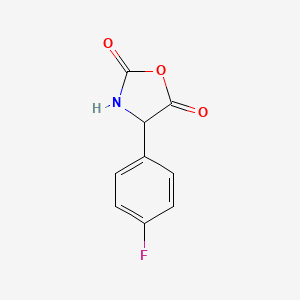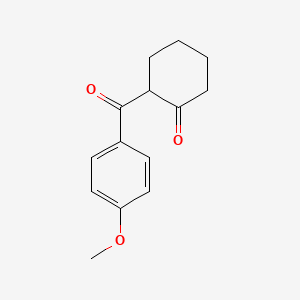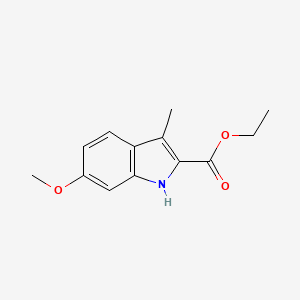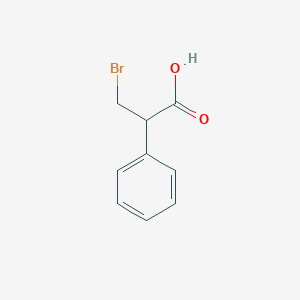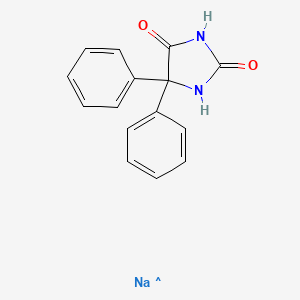
CID 9795547
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3R,4R)-4-Benzyl-3-pyrrolidinyl]methyl}-N-(4-chlorobenzyl)-4-methoxy-3-(3-methoxypropoxy)benzenamine involves multiple steps. The starting materials typically include 4-chlorobenzylamine and 4-methoxy-3-(3-methoxypropoxy)benzaldehyde. The reaction proceeds through a series of condensation and reduction steps, often using reagents such as sodium borohydride and catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
N-{[(3R,4R)-4-Benzyl-3-pyrrolidinyl]methyl}-N-(4-chlorobenzyl)-4-methoxy-3-(3-methoxypropoxy)benzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrrolidinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[(3R,4R)-4-Benzyl-3-pyrrolidinyl]methyl}-N-(4-chlorobenzyl)-4-methoxy-3-(3-methoxypropoxy)benzenamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(3R,4R)-4-Benzyl-3-pyrrolidinyl]methyl}-N-(4-chlorobenzyl)-4-methoxy-3-(3-methoxypropoxy)benzenamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{[(3R,4R)-4-Benzyl-3-pyrrolidinyl]methyl}-N-(4-chlorobenzyl)-4-methoxy-3-(3-methoxypropoxy)benzenamine: shares structural similarities with other benzylamine derivatives and pyrrolidinyl compounds.
N-{[(3R,4R)-4-Benzyl-3-pyrrolidinyl]methyl}-N-(4-chlorobenzyl)-4-methoxy-3-(3-methoxypropoxy)benzenamine: is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12N2NaO2 |
|---|---|
Molecular Weight |
275.26 g/mol |
InChI |
InChI=1S/C15H12N2O2.Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19); |
InChI Key |
JBSMSVZHETUQQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.[Na] |
Related CAS |
64915-84-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8806621.png)
![5,6,7,8-Tetrahydro-1H-benzo[b]cyclopenta[d]thiophen-3(2H)-one](/img/structure/B8806629.png)
